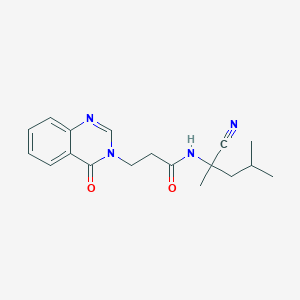

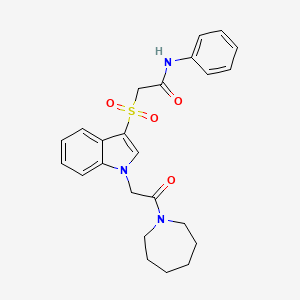

![molecular formula C25H19NO4 B2840107 8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902507-05-5](/img/structure/B2840107.png)

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one” is a chemical compound with the molecular formula C19H21NO6 . It is also known by other names such as “6-Benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrole-5,7-dicarboxylate de diéthyle” in French and “Diethyl-6-benzyl-2,3-dihydro-6H- [1,4]dioxino [2,3-c]pyrrol-5,7-dicarboxylat” in German .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The compound has an average mass of 359.373 Da and a monoisotopic mass of 359.136902 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Polycyclic-fused Heterocycles Synthesis : A study details a facile synthesis method for polycyclic-fused heterocycles combining quinoline rings with benzoxepine frameworks. This synthesis involves one-pot reactions and intramolecular Friedel-Crafts acylation, showcasing a methodology to access tetracyclic-fused benzoxepinoquinoline systems with good yields (Yang Li, G. Lin, & W. Gao, 2012).

- Quinoxaline and Quinoline Reactions : Another research elaborates on the reactions of halogenomethyl-quinoxalines and quinoline with hydroxybenzoic acids, leading to products with ether, ester, or both functionalities. This study provides insights into the structural versatility of quinoline derivatives under different conditions (G. Sarodnick et al., 1997).

Photochromic Properties

- Photochromism in Quinolines : Investigates the photochemical mechanisms of photochromic molecules based on quinoline derivatives, elucidating the process involving photoenolization leading to color change under specific conditions. This study contributes to understanding the applications of quinoline derivatives in materials science, particularly in developing photoresponsive materials (S. Aloïse et al., 2006).

Biological and Pharmacological Potential

- Antiallergic Activity : Explores the antiallergic properties of tetracyclic derivatives of quinoline-2-carboxylic acids. It highlights the enhanced activity of these derivatives, suggesting their potential in developing new antiallergic drugs (E. H. Erickson et al., 1978).

Catalysis and Material Science

- Pincer Catalysts for Ketone Reduction : Describes the preparation of pincer quinoline ruthenium catalysts for efficient ketone reduction, illustrating the utility of quinoline derivatives in catalyzing significant chemical reactions. This research opens avenues for quinoline-based catalysts in organic synthesis and industrial processes (S. Facchetti et al., 2016).

Eigenschaften

IUPAC Name |

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO4/c27-24(18-9-5-2-6-10-18)20-16-26(15-17-7-3-1-4-8-17)21-14-23-22(29-11-12-30-23)13-19(21)25(20)28/h1-10,13-14,16H,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUASXKANLRDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)

![1-(3-methoxyphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2840029.png)

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide](/img/structure/B2840039.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea](/img/structure/B2840047.png)